![molecular formula C7H4BrNSZn B2634796 2-Benzothiazolylzinc bromide CAS No. 1618666-29-7](/img/structure/B2634796.png)
2-Benzothiazolylzinc bromide
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Overview
Description
Synthesis Analysis
The direct preparation of 2-Benzothiazolylzinc bromide has been achieved by the insertion of highly active zinc into 2-bromobenzothiazole . This organozinc reagent was found to be very effective for cross-coupling reactions with a variety of aryl iodides . The oxidative addition of active zinc (1.5 equiv used) was completed in 3 h at room temperature .Molecular Structure Analysis
The molecular structure of 2-Benzothiazolylzinc bromide is represented by the formula C7H4BrNSZn. More detailed structural analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis
The organozinc reagent, 2-Benzothiazolylzinc bromide, has been found to be very effective for cross-coupling reactions with a variety of aryl iodides . These reactions yield the desired products in a moderate yield .Scientific Research Applications
Preparation of 2-Substituted Benzothiazole Derivatives
2-Benzothiazolylzinc bromide is used in the direct preparation of 2-substituted benzothiazole derivatives . This is a new tool for the convenient synthesis of these derivatives, which can be utilized for further applications in the synthesis of many biologically active compounds .
Cross-Coupling Reactions
The organozinc reagent, 2-Benzothiazolylzinc bromide, has been found to be very effective for cross-coupling reactions with a variety of aryl iodides . This is done in the presence of a catalytic amount of Pd(PPh ) Cl 3 2 2 in THF at room temperature .
Synthesis of 2-Arylbenzothiazole
2-Benzothiazolylzinc bromide is used in the synthesis of 2-Arylbenzothiazole . This compound has attracted considerable attention in a wide spectrum of chemical applications due to their unique structural properties .
Synthesis of 2-Acylbenzothiazole
Another application of 2-Benzothiazolylzinc bromide is in the synthesis of 2-Acylbenzothiazole . This compound is also of significant interest in various chemical applications .
Direct Oxidative Addition
2-Benzothiazolylzinc bromide is prepared by the direct oxidative addition of active zinc . This process is completed in 3 hours at room temperature .
Preparation of Organometallic Reagents
2-Benzothiazolylzinc bromide is used in the preparation of organometallic reagents . These reagents are important tools in organic synthesis .
Mechanism of Action
Target of Action
2-Benzothiazolylzinc bromide is primarily used in the synthesis of 2-substituted benzothiazole derivatives . The primary target of 2-Benzothiazolylzinc bromide is the 2-bromobenzothiazole, with which it reacts to form the organozinc reagent .
Mode of Action
The mode of action of 2-Benzothiazolylzinc bromide involves the direct insertion of highly active zinc into 2-bromobenzothiazole . This reaction occurs at room temperature in tetrahydrofuran (THF), leading to the formation of the organozinc reagent . This organozinc reagent is then used in cross-coupling reactions with a variety of aryl iodides .
Biochemical Pathways
The biochemical pathway affected by 2-Benzothiazolylzinc bromide is the synthesis of 2-substituted benzothiazole derivatives . The organozinc reagent formed by the reaction of 2-Benzothiazolylzinc bromide with 2-bromobenzothiazole is used in cross-coupling reactions to generate these derivatives .
Result of Action
The result of the action of 2-Benzothiazolylzinc bromide is the formation of 2-substituted benzothiazole derivatives . These derivatives have been found to have a variety of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative effects .
Action Environment
The action of 2-Benzothiazolylzinc bromide is influenced by environmental factors such as temperature and the solvent used. The reaction with 2-bromobenzothiazole occurs at room temperature in THF . The stability and efficacy of 2-Benzothiazolylzinc bromide would also be affected by these conditions.
Future Directions
The direct preparation of 2-Benzothiazolylzinc bromide and its subsequent transition metal-catalyzed cross-coupling reactions to generate 2-substituted benzothiazole derivatives represent a significant advancement . This new synthetic protocol could potentially be utilized for the synthesis of many biologically active compounds .
properties
IUPAC Name |
2H-1,3-benzothiazol-2-ide;bromozinc(1+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NS.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTAZLOCNGZNKZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=[C-]S2.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNSZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzothiazolylzinc bromide |
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